4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride
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Overview
Description
4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H13ClFN3O6S . This compound is notable for its unique structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with isocyanate to form the ureido derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride under appropriate conditions .
Chemical Reactions Analysis
4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme inhibition due to its sulfonyl fluoride group, which can act as a serine protease inhibitor.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound shares the nitrophenoxy group but lacks the ureido and sulfonyl fluoride groups.
Oxyfluorfen: This compound has a similar phenoxy structure but includes different substituents like trifluoromethyl and ethoxy groups.
The uniqueness of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
CAS No. |
25240-47-5 |
---|---|
Molecular Formula |
C15H13ClFN3O6S |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
4-[2-(2-chloro-4-nitrophenoxy)ethylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13ClFN3O6S/c16-13-9-11(20(22)23)3-6-14(13)26-8-7-18-15(21)19-10-1-4-12(5-2-10)27(17,24)25/h1-6,9H,7-8H2,(H2,18,19,21) |
InChI Key |
XSELYGSDYAXSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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